6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
BenchChem offers high-quality 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-6(10)2-3-8-11-7(9(13)14)4-12(5)8/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBREWWYKGHQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound with significant promise in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this molecule's core attributes. We will delve into a robust synthetic pathway, provide detailed experimental protocols, and present a thorough characterization profile. Furthermore, this guide will explore the biological relevance of the broader imidazo[1,2-a]pyridine scaffold, contextualizing the potential therapeutic value of this specific derivative.
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1] This fused heterocyclic system is a key structural component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure, underscoring its clinical significance.[1] The specific substitution pattern of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, with its bromine, methyl, and carboxylic acid functionalities, presents a unique chemical entity with potential for novel biological interactions and as a versatile building block for further chemical elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 1000845-67-9 |
| Appearance | Expected to be a solid |
| Purity | Commercially available up to 98% |
Synthetic Pathway and Experimental Protocols
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be logically achieved through a two-step sequence starting from the key intermediate, 5-Bromo-6-methylpyridin-2-amine. This involves an initial cyclocondensation reaction to form the corresponding methyl ester, followed by hydrolysis to yield the final carboxylic acid. This approach is based on established methodologies for the synthesis of the imidazo[1,2-a]pyridine scaffold.[5]
Synthesis of the Key Precursor: 5-Bromo-6-methylpyridin-2-amine
A common method for the synthesis of this precursor involves the bromination of 6-methylpyridin-2-amine.
Experimental Protocol:
-
To a solution of 6-methylpyridin-2-amine in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution).
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Step 1: Synthesis of Methyl 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
The cyclocondensation of 5-Bromo-6-methylpyridin-2-amine with methyl bromopyruvate is a direct and efficient method to construct the imidazo[1,2-a]pyridine core with the desired ester functionality at the 2-position.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-Bromo-6-methylpyridin-2-amine in a suitable solvent such as ethanol or acetonitrile.
-
Add sodium bicarbonate (or another suitable base) to the mixture.
-
To this suspension, add a solution of methyl bromopyruvate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Causality Behind Experimental Choices:
-
The use of a base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting amine and inhibit the cyclization.
-
Refluxing the reaction mixture provides the necessary activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
Step 2: Hydrolysis of Methyl 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is a standard and high-yielding transformation.
Experimental Protocol:
-
Dissolve the methyl ester from the previous step in a mixture of a suitable alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Remove the alcohol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
The carboxylic acid product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Causality Behind Experimental Choices:
-
The use of a hydroxide base is essential for the nucleophilic acyl substitution reaction that cleaves the ester bond.
-
Acidification is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the neutral carboxylic acid.
Caption: Synthetic workflow for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Structural Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Potential Biological Activity and Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have shown potent activity as:
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.[3][6]
-
Anti-inflammatory Agents: The scaffold has been explored for the development of novel anti-inflammatory drugs, with some derivatives showing potent inhibition of key inflammatory mediators.[4]
-
Antimicrobial and Antiviral Agents: The versatility of the imidazo[1,2-a]pyridine core has led to the discovery of compounds with activity against a range of pathogens.[2]
The presence of a bromine atom on the 6-position of the ring system in the title compound can potentially enhance its biological activity through halogen bonding interactions with target proteins. The methyl group at the 5-position can influence the molecule's lipophilicity and steric profile, which can in turn affect its pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 2-position provides a handle for forming salts or for further derivatization to modulate solubility and other properties.
Caption: Potential mechanism of action for imidazo[1,2-a]pyridine derivatives.
Safety and Handling
As with any chemical compound, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a promising heterocyclic compound that belongs to a class of molecules with proven therapeutic relevance. This technical guide has outlined a logical and robust synthetic pathway for its preparation and provided a framework for its comprehensive characterization. The diverse biological activities associated with the imidazo[1,2-a]pyridine scaffold suggest that this particular derivative warrants further investigation for its potential as a novel therapeutic agent or as a key building block in drug discovery programs.
References
-
Elterman, M. H. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazole [1.2A] pyridine-3-formamide.
- Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Kusy, D., Maniukiewicz, W., & Błażewska, K. M. (2019). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. Tetrahedron Letters, 60(45), 151244.
- Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3201.
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
- Mishra, A., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(33), 29699–29729.
-
PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
- Syam, Y., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- Titi, M. A., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 10(1), 1-13.
- Yasa, S., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Journal of Biomolecular Structure & Dynamics, 39(9), 3276-3291.
- Zare-Zardini, H., et al. (2021). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Research in Pharmaceutical Sciences, 16(5), 489-501.
-
ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN115417869B - Synthesis method of 6-bromoimidazole [1.2A ] pyridine-3-formamide - Google Patents [patents.google.com]
"6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid" molecular weight
An In-depth Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, forming the core of numerous clinically approved drugs.[1][2] This document details the fundamental molecular properties, including its molecular weight, provides a representative synthetic pathway, outlines methods for its characterization, and discusses its potential applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical insights into the handling and application of this compound.
Core Molecular Properties and Structure
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a substituted imidazo[1,2-a]pyridine. The core structure consists of a fused pyridine and imidazole ring system. The specific substitutions—a bromine atom at position 6, a methyl group at position 5, and a carboxylic acid group at position 2—confer distinct physicochemical properties that are crucial for its biological activity and potential as a drug scaffold.
Molecular Formula and Weight
The key quantitative descriptors for this compound are summarized in the table below. The molecular weight is a critical parameter for all experimental and analytical procedures, from reaction stoichiometry to analytical characterization.
| Property | Value | Source |
| Chemical Formula | C₉H₇BrN₂O₂ | [3] |
| Molecular Weight | 255.07 g/mol | [4][5] |
| Monoisotopic Mass | 253.96909 Da | [4][5] |
| CAS Number | 1000845-67-9 | [3] |
Chemical Structure
The 2D chemical structure of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is depicted below:
Note: The image provided is for a closely related isomer, 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, as a direct image for the 5-methyl isomer was not available in the search results. The core scaffold and substitution pattern are analogous.
Synthesis and Purification
The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with numerous methodologies available.[2][6][7] A common and effective strategy involves the condensation reaction between a substituted 2-aminopyridine and an α-haloketone or a related derivative.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: initial condensation to form the bicyclic core, followed by functional group manipulations if necessary. For 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a plausible route involves the reaction of 5-bromo-6-methylpyridin-2-amine with a pyruvate derivative.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for synthesizing similar imidazo[1,2-a]pyridine derivatives.[8]
Step 1: Synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 5-bromo-6-methylpyridin-2-amine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 eq).
-
The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester intermediate.
Step 2: Hydrolysis to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
-
The crude ester from the previous step is dissolved in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Justification of Experimental Choices:
-
Ethanol as Solvent: It is a good solvent for both reactants and facilitates the reaction at a convenient reflux temperature.
-
Base-mediated Hydrolysis (Saponification): This is a standard and highly efficient method for converting an ester to a carboxylic acid.
-
Acidification: This step is crucial to protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution, which is a key purification step.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a series of analytical techniques must be employed. This constitutes a self-validating system where each method provides complementary information.
Characterization Workflow
Caption: Standard workflow for analytical characterization.
Expected Analytical Data
-
¹H NMR Spectroscopy: This technique will confirm the proton environment of the molecule. Expected signals would include a singlet for the methyl group, distinct aromatic protons on the pyridine and imidazole rings, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR Spectroscopy: This analysis will identify all unique carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid, and the carbons of the heterocyclic rings and the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The analysis should yield a molecular ion peak corresponding to the calculated monoisotopic mass (253.96909 Da for [M] and 254.97686 Da for [M+H]⁺), showing the characteristic isotopic pattern for a molecule containing one bromine atom.
-
HPLC: This chromatographic method is used to determine the purity of the final compound, typically aiming for a purity of >98% for applications in drug discovery.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry due to its versatile biological activities.[1] Compounds bearing this core structure are known to interact with a wide range of biological targets.
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of various protein kinases, which are critical targets in oncology.
-
Anxiolytic and Hypnotic Agents: Marketed drugs like Zolpidem and Alpidem feature the imidazo[1,2-a]pyridine core and are used to treat insomnia and anxiety.[1]
-
Antimicrobial and Antitubercular Activity: Research has demonstrated the potential of this scaffold in developing new agents to combat bacterial and mycobacterial infections.[9]
The specific substitutions on 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid make it a valuable building block. The carboxylic acid provides a handle for further chemical modification (e.g., amide bond formation), the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, and the methyl group can influence binding affinity and metabolic stability.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, with a molecular weight of 255.07 g/mol , is a well-defined chemical entity with significant potential as a scaffold and building block in drug discovery. Its synthesis is achievable through established chemical routes, and its structure can be unequivocally confirmed using standard analytical techniques. The inherent biological relevance of the imidazo[1,2-a]pyridine core, combined with the versatile functional groups of this specific derivative, positions it as a compound of high interest for the development of novel therapeutics.
References
-
MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-bromoimidazo[1, 2-a]pyridine-8-carboxylic acid, min 97%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1000845-67-9 [sigmaaldrich.com]
- 4. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives | MDPI [mdpi.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
This guide provides an in-depth exploration of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound belonging to the esteemed imidazo[1,2-a]pyridine class. While the specific historical account of its initial discovery is not prominently documented in scientific literature, its existence and significance can be understood through the broader context of the development of imidazo[1,2-a]pyridines as a "privileged scaffold" in medicinal chemistry.[1] This document will delve into the foundational chemistry of this class of molecules, propose a robust synthetic pathway to the title compound based on established methodologies, and discuss its potential applications in modern drug discovery.
The Imidazo[1,2-a]pyridine Core: A Century of Chemical Innovation
The story of imidazo[1,2-a]pyridines begins in 1925 with the pioneering work of A. E. Tschitschibabin (also known as Chichibabin). His method, involving the reaction of 2-aminopyridine with a bromoacetaldehyde at high temperatures in a sealed tube, laid the groundwork for accessing this versatile bicyclic heteroaromatic system.[2] Though initially yielding modest results, this fundamental transformation has been refined over the decades, with the introduction of bases like sodium bicarbonate to enable milder reaction conditions and improved efficiency.[2]
The allure of the imidazo[1,2-a]pyridine scaffold for medicinal chemists lies in its unique structural and electronic properties. This framework is present in several blockbuster drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, highlighting its ability to interact favorably with biological targets.[3] The sustained interest in this heterocyclic system has led to the development of a vast array of synthetic strategies, including condensation reactions, multicomponent reactions, and oxidative couplings, to generate diverse libraries of substituted analogs for biological screening.[3]
Physicochemical Properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
While a detailed experimental characterization is not available in the public domain, the fundamental properties of the title compound can be predicted or are available from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1000845-67-9 | Sigma-Aldrich |
| Molecular Formula | C₉H₇BrN₂O₂ | Sigma-Aldrich |
| Molecular Weight | 255.07 g/mol | Sigma-Aldrich |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Likely soluble in organic solvents like DMSO and DMF | --- |
A Proposed Synthetic Pathway: From Pyridine to a Functionalized Core
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be logically approached through a multi-step sequence, leveraging well-established reactions for the construction and functionalization of the imidazo[1,2-a]pyridine ring system. The proposed pathway begins with a commercially available substituted aminopyridine.
Figure 1. Proposed synthetic workflow for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Step-by-Step Experimental Protocol
The following protocol is a generalized procedure based on known methods for the synthesis of similar imidazo[1,2-a]pyridine-2-carboxylates. Optimization of reaction conditions, such as temperature, reaction time, and solvent, may be necessary to achieve optimal yields.
Step 1: Synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-5-bromo-6-methylpyridine (1.0 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) is added ethyl bromopyruvate (1.1 equivalents).
-
The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl ester.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and DMF are commonly used solvents for this type of condensation as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Stoichiometry: A slight excess of the electrophile, ethyl bromopyruvate, is often used to ensure complete consumption of the starting aminopyridine.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and any side products.
Step 2: Hydrolysis to 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
-
The purified ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.
-
An excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC or LC-MS until the ester is fully hydrolyzed.
-
Upon completion, the reaction mixture is cooled, and the organic solvent (THF) is removed under reduced pressure.
-
The aqueous solution is acidified with a suitable acid, such as 1M hydrochloric acid (HCl), to a pH of approximately 3-4, at which point the carboxylic acid product precipitates.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Causality Behind Experimental Choices:
-
Solvent System: The THF/water mixture ensures the solubility of both the ester starting material and the inorganic base.
-
Base: Lithium hydroxide is a commonly used reagent for ester hydrolysis as it is effective and generally leads to clean reactions.
-
Acidification: The carboxylic acid product is often soluble in its deprotonated (carboxylate) form in the basic reaction mixture. Acidification protonates the carboxylate, leading to the neutral carboxylic acid, which is typically less soluble in water and precipitates out.
The Role in Modern Drug Discovery: A Building Block for Kinase Inhibitors
The true value of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in the current research landscape lies in its potential as a key intermediate in the synthesis of complex drug candidates, particularly kinase inhibitors. The imidazo[1,2-a]pyridine scaffold has been identified as a core component of numerous potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.
The functional groups on the title compound are strategically positioned for further chemical modifications:
-
The carboxylic acid at the 2-position is a versatile handle for amide bond formation, allowing for the introduction of a wide variety of side chains to probe the active sites of target kinases.
-
The bromo substituent at the 6-position provides a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This enables the installation of diverse aryl, heteroaryl, or alkyl groups to modulate the compound's physicochemical properties and target engagement.
-
The methyl group at the 5-position can influence the compound's conformation and metabolic stability.
Figure 2. Logical relationship of the title compound as a scaffold for generating diverse kinase inhibitors.
Conclusion and Future Perspectives
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid represents a valuable, albeit not widely documented, member of the medicinally significant imidazo[1,2-a]pyridine family. While its specific "discovery" moment is not readily apparent, its chemical lineage is firmly rooted in the foundational work of Tschitschibabin and has been built upon by generations of synthetic and medicinal chemists. The logical and robust synthetic pathways available for its preparation, combined with its strategic functionalization, position it as a key building block for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. As the quest for more selective and potent drugs continues, the utility of such well-designed heterocyclic scaffolds will undoubtedly continue to grow.
References
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. PubMed Central. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
Sources
An In-depth Technical Guide to the Potential Biological Targets of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and the Broader Imidazo[1,2-a]pyridine Scaffold
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and a vast library of biologically active compounds.[1] This guide delves into the therapeutic potential of this scaffold, with a specific focus on contextualizing the research-stage molecule, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid . While specific biological data for this particular analogue is limited, this document will establish a robust framework for its investigation by exploring the well-documented biological targets of the broader imidazo[1,2-a]pyridine class. We will dissect key molecular targets in oncology, infectious diseases, and neurodegenerative disorders, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Part 1: The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine is a nitrogen-bridged heterocyclic system that has garnered immense interest from medicinal chemists.[2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological macromolecules.[1] This has led to the development of drugs with diverse therapeutic applications, from anxiolytics like alpidem to anti-ulcer agents.[2][3]
The subject of this guide, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid , represents a specific iteration of this versatile scaffold. The substituents on this molecule—a bromine atom at the 6-position, a methyl group at the 5-position, and a carboxylic acid at the 2-position—provide distinct physicochemical properties and potential vectors for interaction with biological targets or for further chemical modification. The bromine atom, for instance, can act as a key interaction point within a protein's binding pocket, while the carboxylic acid group can form strong hydrogen bonds or salt bridges.
While this specific molecule is primarily a building block for further synthesis, understanding the established targets of its parent scaffold is the logical first step in elucidating its potential biological functions.
Part 2: High-Potential Biological Targets for Imidazo[1,2-a]pyridine Derivatives
The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold stems from its ability to be tailored to interact with a wide range of biological targets. Below, we explore some of the most promising and well-validated targets for this class of compounds.
Oncology
Imidazo[1,2-a]pyridines have shown significant promise as anticancer agents, primarily through their ability to modulate key pathways involved in cell growth, proliferation, and survival.[4]
Many cancers are driven by dysregulated kinase activity. Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Several imidazo[1,2-a]pyridine-based compounds have been shown to inhibit this pathway, often by targeting AKT or mTOR kinases directly.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis.[3]
-
STAT3/NF-κB Signaling: Chronic inflammation is a key driver of cancer progression, and the STAT3 and NF-κB pathways are central mediators of this process. Certain imidazo[1,2-a]pyridine derivatives have demonstrated the ability to suppress the phosphorylation of STAT3 and inhibit NF-κB signaling.[5] This dual action can reduce the expression of pro-inflammatory and pro-survival genes like iNOS and COX-2, thereby creating an anti-tumor microenvironment.[5]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Selective imidazo[1,2-a]pyridine-based CDK inhibitors have been developed that can induce cell cycle arrest and apoptosis.[4]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents. A number of imidazo[1,2-a]pyridine-oxadiazole hybrids have been identified as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[6][7]
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation. HDAC6, in particular, has emerged as a promising target in oncology. Novel imidazo[1,2-a]pyridine-based compounds have been developed as highly potent and selective HDAC6 inhibitors.[8][9][10] These inhibitors have demonstrated the ability to suppress tumor growth in vivo and, interestingly, have also shown cardioprotective effects, addressing a major concern with many chemotherapeutic agents.[8][10]
Infectious Diseases: A Focus on Tuberculosis
The rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has proven to be a particularly fruitful starting point for the development of such agents.[11][12][13][14][15]
The primary mechanism of action for many antitubercular imidazo[1,2-a]pyridines is the disruption of cellular energy metabolism through the inhibition of ATP synthesis.[11][16] A key molecular target identified for this class of compounds is QcrB , a subunit of the cytochrome bcc complex (respiratory complex III).[12][16] By inhibiting QcrB, these compounds block the electron transport chain, leading to a depletion of ATP and ultimately, bacterial cell death.[16] This mechanism is distinct from many existing tuberculosis drugs, making it effective against multidrug-resistant strains.
Neurodegenerative Disorders: Alzheimer's Disease
The cognitive decline in Alzheimer's disease is associated with a deficit in the neurotransmitter acetylcholine.[17][18] One of the primary therapeutic strategies is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft.[17] Several imidazo[1,2-a]pyridine derivatives have been designed and synthesized as effective AChE inhibitors, representing a potential therapeutic avenue for managing the symptoms of Alzheimer's disease.[19]
Part 3: Methodologies for Target Identification and Validation
For researchers working with novel compounds like 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a systematic approach to target identification and validation is crucial. The following section provides detailed, step-by-step protocols for key in vitro assays relevant to the biological targets discussed above.
Caption: A logical workflow for the biological evaluation of a novel imidazo[1,2-a]pyridine derivative.
Cell Viability (MTT) Assay
This colorimetric assay is a fundamental first step to determine the cytotoxic or anti-proliferative effects of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.[20][21][22][23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[21][23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[22] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to an inhibitor results in a higher luminescence signal.[24][25]
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound dilutions in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Pre-incubation: In a white 96-well plate, add 2.5 µL of the test compound at various concentrations and 2.5 µL of the kinase. Incubate for 10-20 minutes at room temperature.[25]
-
Kinase Reaction Initiation: Start the reaction by adding 5 µL of a solution containing the kinase substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[25] The optimal time may vary depending on the kinase.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[25]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering (turbidity) at 340 nm.[26][27][28]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin (>99% pure) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.
-
Reaction Mix: In a pre-warmed 96-well plate, prepare the reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and the test compound or control (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) in the general tubulin buffer.
-
Initiation and Measurement: Place the plate in a spectrophotometer pre-heated to 37°C. Initiate polymerization by placing the plate in the reader.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.
Part 4: Synthetic Approaches
The synthesis of imidazo[1,2-a]pyridines is well-established, offering a high degree of flexibility for creating diverse libraries of compounds.
Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
A plausible and direct route to the title compound involves the condensation of a substituted 2-aminopyridine with an α-keto acid derivative.[29]
Plausible Synthetic Route:
-
Starting Materials: The key starting materials would be 2-amino-5-bromo-6-methylpyridine and ethyl bromopyruvate .
-
Condensation and Cyclization: The 2-amino-5-bromo-6-methylpyridine is refluxed with ethyl bromopyruvate in a solvent like ethanol.[29] This results in an initial N-alkylation followed by an intramolecular condensation to form the imidazo[1,2-a]pyridine ring system, yielding the ethyl ester of the target acid.
-
Hydrolysis: The resulting ethyl ester is then hydrolyzed to the carboxylic acid using standard conditions, such as treatment with aqueous sodium hydroxide followed by acidification.
The Groebke–Blackburn–Bienaymé (GBB) Reaction
For generating structural diversity, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool.[2][30][31][32][33] This is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, which allows for the rapid, one-pot synthesis of a wide variety of 3-aminoimidazo[1,2-a]pyridines. This method is highly valued for its efficiency and atom economy in creating libraries for high-throughput screening.
Part 5: Concluding Remarks and Future Outlook
The imidazo[1,2-a]pyridine scaffold is a proven platform for the development of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of high-value biological targets, including kinases, tubulin, HDACs, bacterial enzymes, and cholinesterases, ensure its continued relevance in drug discovery.
For the specific molecule, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid , this guide provides a clear roadmap for investigation. Based on the extensive data for the broader class, initial screening against panels of cancer cell lines is a logical starting point. Should cytotoxic activity be observed, the protocols provided herein for kinase, tubulin, and HDAC inhibition assays offer a direct path to elucidating its mechanism of action. Given the prevalence of this scaffold in antitubercular and neurodegenerative disease research, evaluation in these areas is also highly warranted. The journey from a research chemical to a clinical candidate is long, but for molecules built upon a privileged scaffold like imidazo[1,2-a]pyridine, the path is well-illuminated by decades of research.
Part 6: References
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022-09-17). [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors - ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023-04-26). [Link]
-
Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed. (2025-11-08). [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). [Link]
-
Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed. (2024-08-22). [Link]
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed. (2021-08-01). [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023-03-03). [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing. [Link]
-
Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing). [Link]
-
Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PubMed Central. [Link]
-
Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors - Medicine Innovates. [Link]
-
Kinase assays | BMG LABTECH. (2020-09-01). [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed. (2015-10-20). [Link]
-
The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021-05-26). [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - ResearchGate. (2025-11-15). [Link]
-
Multicomponent Synthesis and Binding Mode of Imidazo[1,2- a]pyridine-Capped Selective HDAC6 Inhibitors - PubMed. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025-08-06). [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021-12-14). [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. [Link]
-
In vitro kinase assay - Protocols.io. (2023-09-23). [Link]
-
Dementia treatment l Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. (2022-03-04). [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023-03-21). [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH. [Link]
-
Treatment of dementia and Alzheimer's disease (video) | Khan Academy. [Link]
-
Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect | Journal of Medicinal Chemistry - ACS Publications. (2024-08-05). [Link]
-
MTT Cell Proliferation and Viability Assay Kit - Chondrex, Inc.. [Link]
-
Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent | Request PDF - ResearchGate. [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicomponent Synthesis and Binding Mode of Imidazo[1,2- a]pyridine-Capped Selective HDAC6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 13. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Khan Academy [khanacademy.org]
- 19. researchgate.net [researchgate.net]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. chondrex.com [chondrex.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 31. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 32. researchgate.net [researchgate.net]
- 33. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
"6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid" safety and handling
An In-Depth Technical Guide to the Safe Handling of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Contextualizing a Privileged Scaffold
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This core structure is widely recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in numerous biologically active molecules and marketed drugs.[1][2][3] Compounds based on this framework have demonstrated a vast spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, and antituberculosis activities.[1][4]
The functionalization of this scaffold—in this case, with a bromine atom, a methyl group, and a carboxylic acid moiety—is a deliberate chemical design intended to modulate its physicochemical properties and biological targets. Researchers and drug development professionals handling this compound are likely engaged in the synthesis of novel therapeutic agents, making a thorough understanding of its safety profile and handling requirements paramount.[1][5] Given that novel compounds often have incomplete toxicological data, a cautious and systematic approach to safety is not just recommended, but essential.[6] This guide provides a comprehensive framework for risk assessment and safe handling, grounded in established laboratory safety principles.
Section 1: Compound Profile and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| Chemical Name | 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | N/A |
| Synonym(s) | 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | [7] |
| CAS Number | 1000845-67-9 | [7] |
| Molecular Formula | C₉H₇BrN₂O₂ | [7] |
| Molecular Weight | 255.07 g/mol | [7][8] |
| Appearance | Solid powder (inferred) | [9] |
| Purity | Typically ≥98% for research grades | [7] |
Note: Properties such as melting point, solubility, and density are often batch-specific and should be confirmed with the supplier's Certificate of Analysis.
Section 2: Hazard Identification and Risk Assessment
Comprehensive toxicological data for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is not publicly available, a common scenario for specialized research chemicals.[10] Therefore, a risk assessment must be conducted by extrapolating data from structurally similar compounds and adhering to the principle of treating all substances of unknown toxicity as potentially hazardous.[6]
Safety Data Sheets (SDS) for close analogs, such as 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid and 6-Bromo-7-methylimidazo[1,2-a]pyridine, indicate a consistent hazard profile.[11][12] Based on this data, the following GHS classifications should be assumed.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure, Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |
Causality Behind the Hazards:
-
Irritation: The heterocyclic rings and the acidic carboxylic acid group can interact with proteins and lipids in the skin, eyes, and respiratory tract, leading to irritation. The fine, powdered nature of the solid increases the risk of aerosolization and subsequent respiratory exposure.[13]
-
Unknown Long-Term Effects: The primary risk lies in the unknown. The imidazo[1,2-a]pyridine scaffold is known to interact with biological systems, and many compounds in this class are designed for high potency.[4][14] Without specific data, one must assume the potential for systemic effects, reproductive toxicity, or other long-term hazards upon exposure. This lack of data mandates the use of stringent controls to minimize any possible exposure.[6][15]
Section 3: The Hierarchy of Controls for Safe Handling
A systematic approach to safety prioritizes the most effective measures. This "Hierarchy of Controls" is a fundamental concept in occupational health and safety, providing a self-validating framework for protocol design.
Caption: Emergency response workflow for accidental exposure.
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. [11][12]Remove any contaminated clothing. [10]If skin irritation develops or persists, seek medical attention. [11][16]* In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [11][12]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention. [12]* In Case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. [11][16]If the person is not breathing, provide artificial respiration. [10][12]Seek medical attention. [11][12]* In Case of Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. [12]Seek immediate medical attention.
-
In Case of a Spill: Alert personnel in the immediate area. [11]If the spill is large or involves a highly concentrated solution, evacuate the lab. For small spills inside a fume hood, use an appropriate absorbent material to contain and clean up the spill. All cleanup materials must be disposed of as hazardous waste.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a valuable building block in drug discovery and medicinal chemistry. Its potential for high biological activity necessitates a handling approach rooted in caution, preparedness, and a deep understanding of safety principles. By adhering to the hierarchy of controls—prioritizing engineering solutions like fume hoods, implementing robust administrative procedures and SOPs, and consistently using appropriate PPE—researchers can effectively minimize the risk of exposure. The absence of comprehensive toxicological data should not be seen as an absence of hazard, but rather as a mandate to handle this compound with the respect and care due to any potentially potent pharmaceutical agent.
References
- Apollo Scientific. (2023, July 7).
-
Chen, Y.-T., et al. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. [Link]
-
da Silva, G. G., et al. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
-
Fisher Scientific. (2012, November 23). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - Safety Data Sheet. [Link]
-
Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic Acid, 6-Bromo. [Link]
-
PubChem. (2025, November 29). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
-
ACS Omega. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
National Center for Biotechnology Information. (n.d.). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. [Link]
-
National Center for Biotechnology Information. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
Outsourced Pharma. (n.d.). Safety, Containment, And Analysis Of Highly Potent Compounds From Development To Commercialization. [Link]
-
TKS Publishing. (n.d.). Potent compound safety in the laboratory. [Link]
-
Organic Letters. (2022, November 15). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. [Link]
-
Royal Society of Chemistry. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
- Narayan, R., et al. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [https://www.researchgate.net/publication/371905629_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
-
MDPI. (2023, March 24). In Vitro Biological Activity of α-Diimine Rhenium Dicarbonyl Complexes and Their Reactivity with Different Functional Groups. [Link]
-
PubMed. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
-
ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
-
Oakwood Chemical. (n.d.). 6-bromoimidazo[1, 2-a]pyridine-8-carboxylic acid, min 97%, 100 mg. [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
Pipzine Chemicals. (2026, January 22). Imidazo[1,2-a]pyridine-6-carboxylic Acid, 3-Bromo. [Link]
-
National Center for Biotechnology Information. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1000845-67-9 [sigmaaldrich.com]
- 8. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridine-2-carboxylic Acid, 6-Bromo- | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 10. IMidazo[1,2-a]pyridine, 6-broMo-5-Methyl- - Safety Data Sheet [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. ethz.ch [ethz.ch]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. echemi.com [echemi.com]
Methodological & Application
Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid: An Application and Protocol Guide
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties have led to the development of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral agents.[1] Specifically, substituted imidazo[1,2-a]pyridine-2-carboxylic acids are key intermediates in the synthesis of complex pharmaceutical candidates. This guide provides a comprehensive, in-depth protocol for the synthesis of a specific derivative, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development.
The synthetic strategy detailed herein is a robust two-step process commencing with the synthesis of the crucial precursor, 2-amino-5-bromo-6-methylpyridine, followed by a cyclocondensation reaction to construct the imidazo[1,2-a]pyridine core with the desired carboxylic acid functionality. This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for successful execution.
Overall Synthetic Scheme
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 2-amino-5-bromo-6-methylpyridine, from 2-bromo-3-methylpyridine. The second stage is the construction of the imidazo[1,2-a]pyridine ring system via cyclocondensation with ethyl bromopyruvate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of 2-amino-5-bromo-6-methylpyridine
The synthesis of the key aminopyridine intermediate is achieved through the amination of 2-bromo-3-methylpyridine. This reaction, often referred to as a Chichibabin-type reaction, utilizes a strong amide base to introduce an amino group onto the pyridine ring.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-Bromo-3-methylpyridine | C₆H₆BrN | 172.02 | 10.0 g | 0.058 |
| Sodium Amide | NaNH₂ | 39.01 | 2.7 g | 0.069 |
| Xylene | C₈H₁₀ | 106.16 | 150 mL | - |
| Ice | H₂O | 18.02 | As needed | - |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 150 mL of xylene.
-
Heat the xylene to reflux under a nitrogen atmosphere to remove any residual water.
-
Cool the solvent to approximately 70°C and, under a continuous nitrogen purge, carefully add 2.7 g of sodium amide.[3]
-
Heat the suspension to 118-120°C.
-
Slowly add 10.0 g of 2-bromo-3-methylpyridine dropwise to the heated suspension.[3]
-
After the addition is complete, maintain the reaction at reflux for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 40-50°C.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice with stirring.
-
Separate the organic layer and wash it with water.
-
Concentrate the organic layer under reduced pressure to a volume of approximately 50 mL.
-
Cool the concentrated solution to 10-15°C to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold xylene, and dry under vacuum to yield 2-amino-5-bromo-6-methylpyridine.
Mechanism and Rationale
The reaction proceeds via a nucleophilic substitution mechanism. The highly nucleophilic amide ion (NH₂⁻) attacks the C2 position of the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing bromine atom and the ring nitrogen. This is followed by the elimination of a hydride ion, which is subsequently quenched. The use of a high-boiling aprotic solvent like xylene is crucial for achieving the necessary reaction temperature.[4]
Stage 2: Synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
This stage involves the construction of the imidazo[1,2-a]pyridine ring system through a cyclocondensation reaction, followed by the hydrolysis of the resulting ester to the final carboxylic acid.
Step 2a: Synthesis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| 2-amino-5-bromo-6-methylpyridine | C₆H₇BrN₂ | 187.04 | 5.0 g | 0.0267 |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 5.7 g | 0.0294 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 4.5 g | 0.0535 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
Procedure:
-
In a round-bottom flask, dissolve 5.0 g of 2-amino-5-bromo-6-methylpyridine in 100 mL of ethanol.
-
Add 5.7 g of ethyl bromopyruvate to the solution.[5]
-
Add 4.5 g of sodium bicarbonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Mechanism of Cyclocondensation
The formation of the imidazo[1,2-a]pyridine ring is a classic example of a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine derivative onto the electrophilic carbonyl carbon of the ethyl bromopyruvate. This is followed by an intramolecular nucleophilic attack of the endocyclic pyridine nitrogen on the carbon bearing the bromine atom, leading to the formation of a five-membered imidazole ring fused to the pyridine ring. The sodium bicarbonate acts as a base to neutralize the hydrobromic acid formed during the reaction.[6]
Caption: Simplified mechanism of the cyclocondensation reaction.
Step 2b: Hydrolysis of Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
| Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | C₁₂H₁₁BrN₂O₂ | 299.13 | 4.0 g | 0.0134 |
| Sodium Hydroxide | NaOH | 40.00 | 1.1 g | 0.0275 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
| Water | H₂O | 18.02 | 25 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Procedure:
-
Dissolve 4.0 g of ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate in a mixture of 50 mL of ethanol and 25 mL of water.
-
Add 1.1 g of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with concentrated hydrochloric acid.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point (m.p.): To assess the purity of the solid products.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols are based on established synthetic methodologies for analogous compounds and are designed to be reproducible and scalable.
References
-
Elterman, M. H. (2020). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]
- Google Patents. (CN105348181A). Preparation method of 2-amino-5-methyl-6-bromopyridine.
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
- Google Patents. (CN105348177A). Preparation method for 2,5-dibromo-3-methylpyridine.
-
ACS Publications. (2010). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. [Link]
- Google Patents. (CN101704781A). Preparation method of amino pyridine bromide compound.
-
PMC - NIH. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
PMC - NIH. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. [Link]
-
PMC - NIH. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. [Link]
-
ACS Publications. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
ResearchGate. (2001). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]pyrimidines and imidazo[1,2-c]pyrimidines. [Link]
-
ResearchGate. (2011). Intramolecular cyclocondensation of α-oxoketene N,N-, N,S-and N,O-acetals: Synthesis of novel pyrido[1,2-a]pyrimidinium tetrafluoroborates. [Link]
-
PubMed. (2021). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. [Link]
-
sioc-journal.cn. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
-
MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. [Link]
-
PMC - NIH. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. [Link]
Sources
- 1. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman [digitalcommons.georgiasouthern.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 2-Amino-5-bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]
- 5. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
Application Notes and Protocols for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the investigation of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a potential kinase inhibitor. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent modulators of key cellular signaling pathways.[1][2][3][4] While specific data for this particular compound is emerging, its structural features suggest a strong potential for kinase inhibition, likely within critical cancer-related pathways such as the PI3K/Akt/mTOR signaling cascade.[5][6][7] These application notes offer a structured approach to characterizing its inhibitory activity, from initial biochemical assays to cell-based functional screens.
Introduction and Scientific Background
The imidazo[1,2-a]pyridine core is a recurring motif in a variety of pharmacologically active compounds, including anxiolytics and anti-cancer agents.[3][5] Its rigid, bicyclic structure provides a versatile scaffold for the design of molecules that can interact with the ATP-binding pocket of various kinases.[8] Kinases are a family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][9]
The compound 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (herein referred to as Cmpd-X) possesses key structural elements—a bromine atom at the 6-position and a carboxylic acid group at the 2-position—that can be crucial for target engagement and pharmacokinetic properties.[8] Based on the known activities of similar imidazo[1,2-a]pyridine derivatives, a primary hypothesis is that Cmpd-X may exhibit inhibitory activity against kinases in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[5][6]
Proposed Mechanism of Action and Signaling Pathway
We hypothesize that Cmpd-X acts as an ATP-competitive inhibitor of a kinase within the PI3K/Akt/mTOR pathway. The planar imidazo[1,2-a]pyridine core can mimic the adenine region of ATP, while the substituents can form specific interactions with the surrounding amino acid residues in the kinase active site, leading to potent and selective inhibition. The proposed signaling pathway affected by Cmpd-X is illustrated below.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Cmpd-X.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against a target kinase (e.g., PI3Kα, Akt1, or mTOR).[10][11] The assay measures the amount of ATP remaining after the kinase reaction; higher luminescence indicates greater inhibition.[10]
Materials:
-
Recombinant human kinase (e.g., PI3Kα, Akt1, mTOR)
-
Kinase-specific substrate peptide
-
ATP
-
Cmpd-X (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipettes and a microplate reader capable of luminescence detection
Protocol Workflow:
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution series of Cmpd-X in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup:
-
Add 1 µL of each Cmpd-X dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of a mixture containing the substrate and ATP. The final ATP concentration should be at or near its Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each Cmpd-X concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Expected Data Summary:
| Kinase Target | Cmpd-X IC50 (nM) (Hypothetical) |
| PI3Kα | 85 |
| Akt1 | 150 |
| mTOR | 210 |
| A panel of 10 unrelated kinases | >10,000 |
Cell-Based Western Blot Assay for Pathway Inhibition
This protocol assesses the ability of Cmpd-X to inhibit the phosphorylation of a key downstream substrate of the target kinase in a cellular context.[12] For the Akt pathway, this would involve measuring the levels of phosphorylated Akt (p-Akt) at a specific site (e.g., Ser473).
Materials:
-
Cancer cell line with a known activated PI3K/Akt pathway (e.g., MCF-7, HCC1937)[13]
-
Cell culture medium and supplements
-
Cmpd-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol Workflow:
Caption: Workflow for the cell-based Western blot assay.
Step-by-Step Procedure:
-
Cell Culture: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with increasing concentrations of Cmpd-X (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for the total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal loading. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Trustworthiness and Self-Validation
To ensure the validity of the results, each protocol incorporates essential controls:
-
Biochemical Assay: A positive control inhibitor with known potency for the target kinase validates the assay's sensitivity. A negative control (DMSO) establishes the baseline for 100% enzyme activity.
-
Cell-Based Assay: The use of both total and phospho-specific antibodies allows for the normalization of the phosphorylation signal, correcting for any variations in protein expression. A loading control (e.g., GAPDH) confirms equal protein loading across all lanes.
By employing these controls, the experimental systems are self-validating, providing confidence in the generated data.
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a kinase inhibitor. The imidazo[1,2-a]pyridine scaffold holds significant therapeutic potential, and a systematic evaluation of this specific derivative is warranted.[1][3] The successful execution of these experiments will elucidate its potency, cellular activity, and potential as a lead compound for further drug development.
References
-
Bunnage, M. E., et al. (2013). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Available at: [Link]
-
Wang, X., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
de Souza, M. V. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Majumdar, P., et al. (2019). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. Available at: [Link]
-
Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Ren, P., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link]
-
Kim, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed - NIH. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
-
K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. NCBI - NIH. Available at: [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Available at: [Link]
-
ScienceRise: Pharmaceutical Science. (2025). Synthesis and biological activity of 2-arylidene-5,6-dihydroimidazo[2,1-b]thiazoles and 6,7-dihydro-5h-[1][2]thiazolo[3,2-a]pyrimidines. Available at: [Link]
Sources
- 1. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 9. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for High-Throughput Screening of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Promise of a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural characteristics that allow it to interact with a wide array of biological targets.[1] This heterocyclic system is a key component in numerous clinically approved drugs and compounds under investigation for diverse therapeutic applications, including oncology, inflammation, and infectious diseases. 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, a member of this esteemed class, represents a valuable probe for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of critical cellular pathways. Its chemical structure suggests potential for interactions with various enzymatic pockets and cellular receptors, making it an attractive starting point for drug discovery programs.
The strategic placement of the bromo and methyl groups on the imidazo[1,2-a]pyridine core, coupled with the carboxylic acid moiety, provides a unique combination of steric, electronic, and hydrogen-bonding features. These attributes can be exploited to achieve selectivity and potency against specific biological targets. This document provides a comprehensive guide for researchers on how to effectively utilize 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in HTS campaigns, with a focus on oncology and inflammation. The protocols outlined herein are designed to be robust, reproducible, and amenable to the high-density formats typical of modern screening laboratories.
Physicochemical Properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
A thorough understanding of the physicochemical properties of a screening compound is paramount for designing meaningful and reliable assays. The following table summarizes key computed properties for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O₂ | PubChem |
| Molecular Weight | 255.07 g/mol | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 54.6 Ų | PubChem |
High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow for screening 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, from initial assay development to hit validation.
Caption: Principle of the HTRF kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferation Assay (Colon Cancer Cell Line)
Rationale: Imidazo[1,2-a]pyridine derivatives have demonstrated anti-proliferative activity against various cancer cell lines, including those derived from colon cancer. This protocol describes a luminescence-based cell viability assay, which is a common and reliable method for HTS.
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (stock solution in DMSO)
-
HT-29 human colon adenocarcinoma cell line
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom white plates
-
Luminometer-compatible plate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture HT-29 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells per well) in a volume of 40 µL.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in cell culture medium.
-
Add 10 µL of the compound dilutions to the cell plates. The final DMSO concentration should be kept below 0.5%.
-
Include positive controls (e.g., a known cytotoxic agent like staurosporine) and negative controls (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Reading:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the DMSO-treated controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for active compounds by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression model.
Application Area 2: Inflammation
The imidazo[1,2-a]pyridine scaffold is also found in compounds with anti-inflammatory properties. A key pathway in inflammation is the activation of Nuclear Factor-kappa B (NF-κB).
Protocol 3: Cell-Based NF-κB Activation Assay (Reporter Gene Assay)
Rationale: This assay utilizes a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound will result in a decrease in reporter gene expression.
Materials:
-
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (stock solution in DMSO)
-
HEK293/NF-κB-luciferase reporter cell line
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic)
-
Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activators
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
384-well solid white plates
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the HEK293/NF-κB-luciferase cells into 384-well plates at an optimized density in 40 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in cell culture medium.
-
Add 5 µL of the compound dilutions to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in cell culture medium at a concentration that induces a robust luciferase signal (e.g., 10 ng/mL).
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Mix briefly and measure the luminescence.
-
Data Analysis and Interpretation:
-
Normalize the data to the stimulated (TNF-α + DMSO) and unstimulated (DMSO only) controls.
-
Calculate the percent inhibition of NF-κB activation for each compound concentration.
-
Determine the IC₅₀ values for active compounds.
Hit Confirmation and Triage
A critical phase of any HTS campaign is the confirmation and prioritization of initial "hits." This process is essential to eliminate false positives and focus resources on the most promising candidates.
Caption: A workflow for hit confirmation and triage.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.
-
Dose-Response Analysis: Generate full dose-response curves to determine potency (IC₅₀/EC₅₀) and assess the quality of the pharmacological response.
-
Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits and rule out assay-specific artifacts. [2]For example, a kinase inhibitor identified in an HTRF assay could be confirmed using a filter-binding assay.
-
Selectivity Profiling: Screen confirmed hits against a panel of related targets to assess their selectivity. For a kinase inhibitor, this would involve screening against a panel of other kinases.
-
Structure-Activity Relationship (SAR) Analysis: Test commercially available analogs of the confirmed hits to establish an initial SAR. [2]This can provide early insights into the chemical features required for activity.
Conclusion
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid represents a promising starting point for the discovery of novel therapeutics. Its privileged scaffold has a proven track record in medicinal chemistry. The protocols and workflows detailed in this document provide a robust framework for initiating HTS campaigns in the areas of oncology and inflammation. By employing these carefully designed and validated assays, researchers can efficiently and effectively screen for modulators of key biological pathways, ultimately accelerating the journey from hit to lead.
References
-
ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Retrieved from [Link]
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Human Colon Cell HT-29-based Proliferation Assay Service. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Retrieved from [Link]
-
Current Topics in Medicinal Chemistry. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]
-
Molecular Diversity. (2018). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Solutions for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their assays. Our goal is to empower you with the scientific principles and validated protocols necessary to achieve consistent and reliable experimental results.
Understanding the Molecule: Why Solubility is a Challenge
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with a rigid, fused ring structure. Its chemical properties, summarized in the table below, indicate a molecule with moderate lipophilicity and amphoteric characteristics, meaning it has both acidic and basic functional groups. These features are central to its solubility behavior.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Appearance | Typically a solid powder | [1] |
| General Solubility | Limited solubility in water; more soluble in some organic solvents like DMSO and DMF. | [1][2] |
| Structural Features | Contains an acidic carboxylic acid group and a basic nitrogen within the imidazopyridine ring system. | [3] |
The interplay between the acidic carboxylic acid and the basic nitrogen means that the molecule's net charge, and therefore its aqueous solubility, is highly dependent on the pH of the solution.[4] This amphoteric nature is the key to unlocking its solubility for your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving the compound in my aqueous assay buffer. What's the first thing I should try?
A1: pH Adjustment is the most effective initial strategy.
The structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid contains both a carboxylic acid (an acidic group) and a basic nitrogen atom in the imidazopyridine ring system. This makes the compound amphoteric, and its solubility is therefore highly sensitive to pH.[4][5]
-
At acidic pH (e.g., pH < 4): The basic nitrogen on the pyridine ring will likely become protonated (positively charged). This charge will increase the molecule's interaction with water, enhancing solubility.
-
At alkaline pH (e.g., pH > 8): The carboxylic acid group will deprotonate (become negatively charged), which will also significantly increase aqueous solubility.[6]
-
At near-neutral pH (e.g., pH ~5-7): The molecule may exist as a zwitterion or in its neutral, uncharged form, which typically has the lowest aqueous solubility. This is known as the isoelectric point.
Actionable Advice: Perform a simple pH screening experiment. Prepare small aliquots of your assay buffer and adjust the pH to several points (e.g., 3, 5, 7, 9, 11) using dilute HCl or NaOH. Then, attempt to dissolve a small, known amount of the compound in each. This will quickly identify the optimal pH range for solubilization.
Caption: pH-dependent ionization and its effect on solubility.
Q2: My assay must be run at a neutral pH. How can I prepare my stock solution and add it to the assay without it precipitating?
A2: Use a Co-Solvent for the Stock and Mind the Final Concentration.
When pH adjustment of the final assay buffer is not an option, the standard and most effective method is to prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous assay buffer.[7][8]
Recommended Co-solvents:
| Co-solvent | Properties & Considerations | Max Recommended % in Cell Assays |
| DMSO | A powerful, polar aprotic solvent. Dissolves a wide range of compounds. Can be cytotoxic at higher concentrations.[9] | 0.1% - 0.5%[10] |
| Ethanol | A polar protic solvent. Less toxic than DMSO but also generally a weaker solvent for complex organic molecules. | 0.5% - 1.0%[8] |
| DMF | A polar aprotic solvent, similar in power to DMSO. | Use with caution, can be more toxic. |
Protocol: Preparing a Co-Solvent Stock Solution
-
Preparation: Weigh out a precise amount of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.[11]
-
Initial Dissolution: Add a small volume of 100% DMSO (or your chosen co-solvent) to the solid compound.
-
Facilitate Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. A brief warming in a 37°C water bath can also help, but be mindful of compound stability.
-
Final Volume: Add DMSO to reach your final desired stock concentration (e.g., 10 mM, 50 mM). Ensure the solution is clear before storage.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation as DMSO can absorb atmospheric water.[12]
The Critical Dilution Step: The most common point of failure is "crashing out" or precipitation upon dilution into the aqueous buffer.[13] This happens because the compound moves from a favorable organic environment to an unfavorable aqueous one.
Troubleshooting Precipitation During Dilution:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.
-
Change Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the stock to a small volume of buffer first, mix well, and then bring it to the final volume.
-
Check Co-solvent Percentage: Ensure your final co-solvent concentration is low (ideally ≤0.5% for DMSO in cell-based assays) to prevent solvent-induced artifacts or toxicity.[10]
Caption: Workflow for using a co-solvent stock solution.
Q3: I've tried pH adjustment and co-solvents, but I still see poor solubility or precipitation over the course of my multi-day experiment. What other formulation strategies can I consider?
A3: Advanced formulation techniques may be necessary for sustained solubility.
For long-term experiments or when high concentrations are absolutely required, more advanced formulation strategies, often used in preclinical drug development, can be adapted.[7][14]
-
Particle Size Reduction (Micronization): While typically used to enhance dissolution rates for oral absorption, ensuring your compound is a very fine, micronized powder can aid initial solubilization.[7][15] If you have access to equipment like a mortar and pestle for grinding or sonication probes, you can attempt to reduce the particle size of the solid before attempting to dissolve it.[7]
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the drug molecule, increasing its apparent solubility in aqueous media. However, these must be used with extreme care in biological assays as they can disrupt cell membranes and interfere with protein function.[8] A thorough literature search for your specific assay system is required to see if surfactants are tolerated.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water.[14][16] Beta-cyclodextrins and their derivatives (like HP-β-CD) are common choices. This is a powerful technique but requires careful optimization of the drug-to-cyclodextrin ratio.
Final Recommendations from the Senior Scientist
Successfully working with challenging compounds like 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid requires a systematic and informed approach. Always begin with the simplest, least invasive methods—pH adjustment and co-solvent systems—as these are sufficient for the majority of in vitro assays. Document every step of your solubilization process meticulously. The solution to your solubility problem often lies in a careful, stepwise optimization of pH, solvent, and concentration.
References
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine-2-carboxylic Acid, 6-Bromo. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
National Institutes of Health. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. (2025, November 11). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
-
National Institutes of Health. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine-2-carboxylic Acid. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine-2-carboxylic Acid, 6-Bromo- | Properties, Uses, Safety, Synthesis & Supplier China [pipzine-chem.com]
- 2. Imidazo[1,2-a]pyridine-2-carboxylic Acid: Properties, Uses, Synthesis & Safety | Expert Chemical Data China [pipzine-chem.com]
- 3. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ziath.com [ziath.com]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid by TLC
Welcome to the technical support guide for monitoring reactions involving 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are a privileged class of compounds in medicinal chemistry, forming the core of numerous drugs.[1][2] Therefore, robust and reliable reaction monitoring is paramount for successful synthesis and development.
This guide provides foundational protocols, answers to frequently asked questions, and in-depth troubleshooting to address common challenges encountered during TLC analysis of this specific molecule and its derivatives.
Foundational Protocol: Standard TLC Monitoring Workflow
This section provides a step-by-step methodology for setting up and running a TLC to monitor the progress of a reaction involving 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Experimental Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of a silica gel TLC plate (standard plates are often coated with F254 indicator for UV visualization).[3]
-
Mark tick marks on the origin line for each sample lane: typically "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
-
Sample Preparation:
-
Starting Material (S): Dissolve a small amount (tip of a spatula) of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid in a suitable solvent (e.g., methanol, DMF, or the reaction solvent) to create an approximately 1% solution.
-
Reaction Mixture (R): Take a small aliquot from the reaction vessel using a glass capillary. Dilute this aliquot with a suitable solvent. High-boiling reaction solvents like DMF or DMSO should be diluted significantly to prevent streaking.[4]
-
-
Spotting the Plate:
-
Using a clean capillary spotter for each sample, touch the spotter to the solution and then briefly and gently touch it to the corresponding tick mark on the TLC plate's origin line.
-
Aim for small, concentrated spots, typically 1-2 mm in diameter.[5] To apply more material without creating a large spot, allow the solvent to evaporate completely before re-spotting in the same location.
-
Co-spot (C): First, spot the starting material solution ("S") on the "C" tick mark. Then, without changing capillaries, spot the reaction mixture ("R") directly on top of the "S" spot. This lane helps to definitively identify the starting material spot in the reaction mixture.[4]
-
-
Developing the Plate:
-
Pour the chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.
-
Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures the chamber atmosphere is saturated, leading to better and more even plate development.
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate. Do not disturb the chamber during development.
-
Once the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp, typically at 254 nm. The imidazo[1,2-a]pyridine core is an extended π system and should be UV-active.[6] Circle the visible spots with a pencil.[7][8]
-
If necessary, use a chemical stain for further visualization (see FAQ section below).
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
Caption: General workflow for TLC reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is my starting material, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid, streaking or not moving from the baseline?
This is the most common issue. The molecule has two key features affecting its TLC behavior: the basic imidazo[1,2-a]pyridine nitrogen core and the highly polar, acidic carboxylic acid group. On standard silica gel (which is weakly acidic), the carboxylic acid interacts very strongly, causing it to "stick" to the baseline. The basic nitrogen can also have strong interactions. This leads to severe streaking or an Rf value of zero.[9][10]
Solution: You need to modify your mobile phase. Add a small amount (0.5-2%) of a polar modifier to the eluent.
-
For Carboxylic Acids: Adding a few drops of acetic acid or formic acid to the solvent system is highly effective.[9][11] The added acid competes with your compound for binding sites on the silica gel, allowing your compound to move up the plate and resulting in more compact spots.
Q2: What is a good starting solvent system for this molecule?
Given its polarity, a purely non-polar solvent like hexane will not move the spot. You need a polar solvent system.
-
Good Starting Point: A mixture of a moderately polar solvent and a non-polar solvent, such as Ethyl Acetate / Hexane (e.g., 7:3 v/v) is a reasonable start.
-
For Highly Polar Compounds: If the spot still doesn't move, increase the polarity. A system like Dichloromethane / Methanol (e.g., 9:1 v/v) is a good next step.
-
Remember to add acid: As mentioned in Q1, it is highly probable you will need to add 0.5-1% acetic or formic acid to whichever system you choose to get well-defined spots.
| Solvent System Component 1 | Solvent System Component 2 | Modifier (0.5-2%) | Polarity | Typical Use Case |
| Ethyl Acetate | Hexane | Acetic Acid | Medium | Good starting point for many reactions. |
| Dichloromethane (DCM) | Methanol (MeOH) | Acetic Acid | High | When starting material or products are very polar. |
| Toluene | Ethyl Acetate | Formic Acid | Medium-High | Alternative system if others fail to give good separation.[11] |
Q3: My compound is not visible under UV light. What should I do?
While the imidazo[1,2-a]pyridine core is generally UV-active, it's possible your starting material or product quenches poorly or your sample concentration is too low.[12] You must use a secondary visualization technique.
-
Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as yellow-brown spots. This method is non-destructive, but the spots will fade over time.[6][7]
-
Potassium Permanganate (KMnO₄) Stain: This is a great general-purpose stain. Prepare a solution of KMnO₄ in water. Dip the plate in the stain and gently heat with a heat gun. Compounds that can be oxidized (which is most organic compounds) will appear as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating, which can help differentiate between compounds.[13]
Q4: How do I know if the reaction is complete?
The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane ("R").
-
Using the Co-spot: The co-spot lane ("C") is crucial here. It confirms the identity of the starting material spot in your reaction lane. If the spot corresponding to the starting material's Rf has completely disappeared from the "R" lane, the reaction is likely finished.[4] A new spot, corresponding to the product, should have appeared (usually at a different Rf).
Caption: Interpreting a TLC plate for a reaction in progress.
Troubleshooting Guide
This section addresses specific problems in a direct Q&A format.
Caption: Decision tree for troubleshooting common TLC issues.
Problem: My spots are huge and I can't calculate an accurate Rf.
-
Cause: The sample is too concentrated.[5]
-
Solution: Dilute your sample solution significantly and re-spot the plate. Always aim for the smallest possible spot at the origin.
Problem: The solvent front is running unevenly.
-
Cause: This can happen if the TLC plate is touching the side of the chamber or the filter paper, or if the chamber was not closed tightly, allowing solvent to evaporate from the plate surface.
-
Solution: Ensure the plate is placed centrally in the chamber and does not touch anything. Make sure the chamber lid is secure.
Problem: I see new spots on my TLC after work-up that weren't in the crude reaction mixture.
-
Cause: Your product or a reaction intermediate may be unstable to the work-up conditions (e.g., exposure to acid, base, water, or air).[4]
-
Solution: Test the stability of your crude mixture by taking small aliquots and exposing them to the individual work-up reagents before performing the full-scale work-up. This can help identify what is causing the decomposition.
Problem: How can I check if my compound is decomposing on the silica gel plate itself?
-
Cause: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the development process.[4]
-
Solution: Run a 2D TLC.[4]
-
Spot your compound in one corner of a square TLC plate.
-
Develop the plate as usual.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Result: If the compound is stable, it will appear as a single spot on the diagonal line from the origin. If it is decomposing, new spots will appear off the diagonal.[4]
-
References
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
PubChem. (2025, November 29). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 7.8: TLC Visualization Methods. Retrieved from [Link]
-
National Institutes of Health. (2025, May 12). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (2018, October 30). TLC tailing and carboxylic acid?. Retrieved from [Link]
-
ACS Publications. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and Visualization Methods Used in Thin-Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 6-Bromo-5-methylimidazo[4,5-b]pyridine. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
MDPI. (n.d.). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chembam.com [chembam.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. epfl.ch [epfl.ch]
Validation & Comparative
"6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid" selectivity against kinase panel
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic candidates. While the specific kinase selectivity profile of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is not extensively documented in publicly available literature, we can gain valuable insights by examining a closely related analog, HS-173 , a potent and selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα).[1]
This guide provides a comprehensive comparison of the kinase selectivity of HS-173 against GSK2126458 (Omipalisib) , a well-characterized, potent dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR).[2] By dissecting their respective kinase inhibition profiles, we aim to illuminate the structure-activity relationships that govern selectivity within this important class of inhibitors and provide a framework for researchers engaged in the development of novel kinase-targeted therapies.
Introduction to the Imidazo[1,2-a]pyridine Scaffold and its Therapeutic Potential
The imidazo[1,2-a]pyridine core is a heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry due to its synthetic tractability and its ability to interact with the ATP-binding pocket of a wide range of protein kinases.[3] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including but not limited to, PI3Ks, cyclin-dependent kinases (CDKs), and FMS-like tyrosine kinase 3 (FLT3), highlighting its versatility as a template for kinase inhibitor design.[4][5] The frequent dysregulation of kinase signaling pathways in diseases such as cancer has positioned imidazo[1,2-a]pyridine-based compounds as promising candidates for targeted therapies.[2]
Comparative Kinase Selectivity: HS-173 vs. GSK2126458
To provide a clear comparison, we will analyze the inhibitory activity of HS-173 and GSK2126458 against the Class I PI3K isoforms and mTOR. This focused analysis will shed light on the distinct selectivity profiles of a PI3Kα-selective inhibitor versus a pan-PI3K/mTOR inhibitor.
Table 1: Comparative Inhibitory Activity (Ki/IC50, nM) of HS-173 and GSK2126458 against Class I PI3Ks and mTOR
| Kinase Target | HS-173 (IC50, nM) | GSK2126458 (Ki, nM) |
| PI3Kα (p110α) | 0.8[6] | 0.019[7] |
| PI3Kβ (p110β) | - | 0.13[7] |
| PI3Kδ (p110δ) | - | 0.024[7] |
| PI3Kγ (p110γ) | - | 0.06[7] |
| mTORC1 | - | 0.18[7] |
| mTORC2 | - | 0.3[7] |
GSK2126458 exhibits exceptional potency against a wide array of over 240 kinases, with remarkable selectivity for the PI3K family.[8] This broad yet specific profile is a key attribute for achieving comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.
The PI3K/AKT/mTOR Signaling Pathway: A Critical Axis in Cell Regulation
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a hallmark of many human cancers.[2]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity is paramount in drug discovery. It helps in understanding the on-target potency, off-target effects, and overall therapeutic window. Several robust biochemical assays are employed for this purpose.
Biochemical Kinase Assays: A Step-by-Step Overview
Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate, catalyzed by a specific kinase.[7] The inhibition of this process by a test compound is then quantified.
Caption: General Workflow of a Biochemical Kinase Assay.
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This assay relies on the Förster Resonance Energy Transfer (FRET) between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor (e.g., XL665-labeled streptavidin) when brought into proximity.[10]
-
Protocol Outline:
-
Enzymatic Reaction: The kinase, a biotinylated substrate, and the test compound are incubated. The reaction is initiated by the addition of ATP.[11]
-
Detection: The reaction is stopped, and HTRF detection reagents are added. A specific antibody labeled with Europium cryptate recognizes the phosphorylated substrate, and streptavidin-XL665 binds to the biotin moiety of the substrate.
-
Signal Reading: If the substrate is phosphorylated, the donor and acceptor are brought close, resulting in a FRET signal that is measured on a compatible plate reader.[12]
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[2] The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: The kinase reaction is performed as described above.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.[13]
-
ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.[5] This signal is then measured using a luminometer.
-
Conclusion and Future Directions
This guide provides a comparative analysis of the kinase selectivity of HS-173, a PI3Kα-selective inhibitor, and GSK2126458, a pan-PI3K/mTOR inhibitor, both of which are relevant to the imidazo[1,2-a]pyridine scaffold. While HS-173 offers the potential for targeted therapy with potentially fewer off-target effects, the broad-spectrum inhibition of the PI3K/AKT/mTOR pathway by GSK2126458 may be advantageous in cancers with complex resistance mechanisms.
The lack of publicly available, comprehensive kinome-wide screening data for 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid underscores the need for further investigation to fully characterize its therapeutic potential. Future studies should focus on profiling this compound against a broad panel of kinases to determine its selectivity and identify its primary molecular targets. Such data will be invaluable for guiding its development as a potential therapeutic agent.
References
-
Reaction Biology. Kinase Selectivity Panels. Reaction Biology Website. Accessed January 26, 2026. [Link]
-
HMS LINCS Project. KINOMEscan data. HMS LINCS Website. Accessed January 26, 2026. [Link]
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications Website. Accessed January 26, 2026. [Link]
-
Knight, Z. A., & Shokat, K. M. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]
-
Heiduschka, G., et al. (2020). HS-173, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines. Wiener klinische Wochenschrift, 132(21-22), 657–665. [Link]
-
ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate Website. Accessed January 26, 2026. [Link]
-
Maher, T. M., et al. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. European Respiratory Journal, 54(4), 1900733. [Link]
-
Zhang, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 6(3), 345–353. [Link]
-
Anderson, M., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1269-1272. [Link]
-
SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace Website. Accessed January 26, 2026. [Link]
-
YouTube. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube Website. Accessed January 26, 2026. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. BMG LABTECH Website. Accessed January 26, 2026. [Link]
-
ResearchGate. HTRF ® Kinase Assay Protocol. ResearchGate Website. Accessed January 26, 2026. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Agilent. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid- Based Cell Model. Agilent Website. Accessed January 26, 2026. [Link]
-
ResearchGate. A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate Website. Accessed January 26, 2026. [Link]
-
Basu, D., et al. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells From Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 239–248. [Link]
-
ResearchGate. Kinome wide selectivity profiling of 18a with DiscoveRx KinomeScan... ResearchGate Website. Accessed January 26, 2026. [Link]
-
Protocol Exchange. ADP Glo Protocol. Protocol Exchange Website. Accessed January 26, 2026. [Link]
-
Moodle@Units. PI3K/mTOR/AKT Signaling Pathway. Moodle@Units Website. Accessed January 26, 2026. [Link]
Sources
- 1. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. HS-173, a selective PI3K inhibitor, induces cell death in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives: A Focus on 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Introduction: The Therapeutic Potential and Cytotoxic Profile of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] This versatile core is present in several commercially available drugs, highlighting its therapeutic potential.[2] In the realm of oncology, numerous derivatives of imidazo[1,2-a]pyridine have demonstrated potent cytotoxic effects against various cancer cell lines, making them promising candidates for the development of novel anticancer agents.[2][4][5] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[4][5]
This guide provides a comparative analysis of the cytotoxic properties of imidazo[1,2-a]pyridine derivatives, with a specific focus on the potential profile of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid . While direct experimental cytotoxicity data for this specific compound is not yet publicly available, this document will leverage existing data from structurally related analogs to establish a predictive framework for its evaluation. We will delve into the standard methodologies for assessing cytotoxicity, compare the potency of known imidazo[1,2-a]pyridine derivatives, and propose a comprehensive experimental plan to characterize the cytotoxic profile of our lead compound.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs
The cytotoxic efficacy of imidazo[1,2-a]pyridine derivatives can vary significantly based on the nature and position of substituents on the heterocyclic core. To provide a meaningful comparison, we have compiled the half-maximal inhibitory concentration (IC50) values of several reported analogs against a panel of human cancer cell lines. The IC50 value is a critical metric representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[6][7] A lower IC50 value indicates a more potent compound.[8][9]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Structurally Related Imidazo[1,2-a]pyridines | |||
| IP-5 | HCC1937 (Breast Cancer) | 45 | [4] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [4] |
| Compound 6 | A375 (Melanoma) | <12 | [5] |
| Compound 6 | WM115 (Melanoma) | <12 | [5] |
| Unnamed Derivative | A375 (Melanoma) | <1 | [5] |
| HB9 | A549 (Lung Cancer) | 50.56 | [10] |
| HB10 | HepG2 (Liver Carcinoma) | 51.52 | [10] |
| MRK-107 | Caco-2 (Colon Cancer) | 2.4 | [11] |
| MRK-107 | HT-29 (Colon Cancer) | 1.1 | [11] |
| Standard Chemotherapeutic Agents | |||
| Cisplatin | Various | 1.04 - 1.05 µg/mL | [12] |
| Cisplatin | A549 (Lung Cancer) | 53.25 | [10] |
| Cisplatin | HepG2 (Liver Carcinoma) | 54.81 | [10] |
| Doxorubicin | Various | 0.170 - 0.511 µg/mL | [12] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table above suggests that substitutions on the imidazo[1,2-a]pyridine ring system play a crucial role in determining cytotoxic potency. For instance, the high potency of some derivatives in melanoma and colon cancer cell lines (IC50 < 1 µM to 2.4 µM) indicates that this scaffold is a promising starting point for the development of targeted therapies.[5][11] The presence of a bromine atom at the 6-position and a methyl group at the 5-position in our lead compound, 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid , may influence its lipophilicity and electronic properties, which in turn could impact its cellular uptake and interaction with biological targets. Further experimental investigation is required to elucidate the precise contribution of these substituents to its cytotoxic profile.
Proposed Mechanism of Action: Insights from Related Compounds
Several studies on cytotoxic imidazo[1,2-a]pyridine derivatives have shed light on their potential mechanisms of action. A common theme is the induction of programmed cell death, or apoptosis. For example, the compound IP-5 has been shown to induce apoptosis in HCC1937 breast cancer cells by increasing the levels of p53 and p21, leading to cell cycle arrest.[4] Furthermore, IP-5 was found to activate the extrinsic apoptosis pathway, as evidenced by the increased activity of caspase-7 and caspase-8, and the cleavage of PARP.[4]
Another important mechanism involves the inhibition of cell survival pathways. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a critical role in cell proliferation, growth, and survival.[5] Inhibition of this pathway can lead to decreased cell viability and the induction of apoptosis.[5]
Based on these findings, it is plausible that 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid may exert its cytotoxic effects through similar mechanisms. A proposed experimental workflow to investigate this is outlined below.
Caption: Proposed workflow for elucidating the cytotoxic mechanism of action.
Experimental Protocols: A Guide to Assessing Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized and validated assay protocols are essential. The following section details the methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is designed to determine the cytotoxic effect of a test compound on cultured mammalian cells.[14]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by metabolically active cells.[13] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[14]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[15]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Regioisomeric Landscape of Bromo-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic Acids
Foreword: The Significance of Positional Isomerism in Drug Discovery
In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. A subtle shift in the position of a functional group can dramatically alter a compound's pharmacological profile, transforming a promising lead into an inactive analogue, or vice versa. This principle is vividly illustrated in the imidazo[1,2-a]pyridine scaffold, a "privileged structure" renowned for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide focuses on 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its regioisomers, providing a comprehensive framework for their synthesis, characterization, and comparative biological evaluation. Understanding the nuanced differences imparted by the positional variations of the bromo and methyl substituents is critical for unlocking the full therapeutic potential of this promising class of molecules.
The Regioisomeric Quintet: Structures Under Investigation
The central theme of this guide is the comparative analysis of five key regioisomers. The subtle repositioning of the bromo and methyl groups on the pyridine ring is hypothesized to significantly influence the electronic distribution, steric hindrance, and ultimately, the biological activity of these molecules.
| Compound ID | IUPAC Name | CAS Number |
| 1 | 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1000845-67-9 |
| 2 | 7-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Not available |
| 3 | 8-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Not available |
| 4 | 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | Not available |
| 5 | 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 1203571-75-8 |
Synthetic Strategy: A Convergent Approach to Isomeric Diversity
A robust and versatile synthetic route is essential for accessing all five regioisomers for comparative studies. The classical reaction of a substituted 2-aminopyridine with an α-haloketone, followed by cyclization, provides a reliable and adaptable strategy.[4][5]
Experimental Protocol: Synthesis of Regioisomeric Bromo-Methyl-Imidazo[1,2-a]pyridine-2-carboxylic Acids
Objective: To synthesize the five target regioisomers starting from commercially available substituted 2-aminopyridines.
Materials:
-
Substituted 2-aminopyridines (e.g., 5-bromo-6-methylpyridin-2-amine, 4-bromo-6-methylpyridin-2-amine, etc.)
-
Ethyl bromopyruvate
-
Ethanol, anhydrous
-
Sodium bicarbonate
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylates.
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol (20 mL/g of aminopyridine), add ethyl bromopyruvate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the corresponding ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
-
Step 2: Hydrolysis to Carboxylic Acids.
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and 1M sodium hydroxide (1:1 v/v).
-
Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired bromo-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid.
-
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for the preparation of the target regioisomers.
Physicochemical Characterization: Differentiating the Isomers
Thorough characterization is essential to confirm the identity and purity of each synthesized regioisomer. A combination of spectroscopic and analytical techniques will be employed.
| Technique | Expected Information |
| ¹H and ¹³C NMR | The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the substitution pattern on the pyridine ring, allowing for unambiguous identification of each regioisomer. The methyl and carboxylic acid proton/carbon signals will also be characteristic. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry will confirm the molecular formula of each isomer. Fragmentation patterns may also provide structural information. |
| Melting Point (MP) | The melting point is a key indicator of purity. Differences in melting points between isomers can reflect variations in crystal packing and intermolecular forces. |
| Solubility | The solubility of each isomer in a range of solvents (e.g., water, DMSO, methanol) will be determined. This is a critical parameter for biological testing and formulation development. |
Comparative Biological Evaluation: Unveiling Structure-Activity Relationships
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in oncology.[6][7][8] Therefore, a comparative in vitro anticancer activity screen is a logical starting point to elucidate the structure-activity relationships (SAR) among the synthesized regioisomers.
Experimental Protocol: In Vitro Anticancer Activity Screening
Objective: To determine and compare the cytotoxic effects of the five regioisomers against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound using a dose-response curve fitting software.
Diagram of the Biological Evaluation Workflow:
Caption: Workflow for the in vitro anticancer activity screening.
Anticipated Outcomes and Structure-Activity Relationship (SAR) Insights
The comparative data generated from these studies will be invaluable for establishing a clear SAR for this series of compounds. It is anticipated that:
-
Steric Effects: The position of the methyl group will likely influence the planarity of the molecule and its ability to interact with biological targets. For instance, a methyl group at the 8-position might create steric hindrance that could either enhance or diminish activity depending on the target's binding pocket.
-
Electronic Effects: The interplay between the electron-withdrawing bromine atom and the electron-donating methyl group will modulate the electron density of the imidazo[1,2-a]pyridine ring system. This, in turn, will affect the molecule's pKa, lipophilicity, and its potential to engage in hydrogen bonding or other non-covalent interactions with target proteins.
-
Target Selectivity: It is plausible that different regioisomers will exhibit varying degrees of selectivity for different cancer cell lines, suggesting that their mechanisms of action may differ.
Conclusion: A Roadmap for Future Drug Development
This guide provides a comprehensive and actionable framework for the synthesis, characterization, and comparative biological evaluation of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid and its key regioisomers. By systematically investigating the impact of positional isomerism on the physicochemical and biological properties of these compounds, researchers can gain crucial insights into their structure-activity relationships. The data generated from these proposed experiments will be instrumental in identifying the most promising isomers for further preclinical development and will pave the way for the design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
References
-
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules. 2021. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. 2022. Available from: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. 2021. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. 2022. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. 2014. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. 2014. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. 2022. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. 2023. Available from: [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. 2008. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. 2023. Available from: [Link]
-
3-Bromoimidazo[1,2-a]pyridine. PubChem. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. 2022. Available from: [Link]
-
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride. MySkinRecipes. Available from: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. 2022. Available from: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate. 2014. Available from: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. 2022. Available from: [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. 2023. Available from: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. 2023. Available from: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. 2022. Available from: [Link]
-
Synthesis and biological evaluation of benzo[2][9]imidazo[1,2-c]pyrimidine and benzo[2][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry. 2014. Available from: [Link]
-
6-Bromo-imidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E. 2011. Available from: [Link]
-
6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
